BB-78485

Vue d'ensemble

Description

BB-78485 est un puissant inhibiteur de petite molécule de l'enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acétylglucosamine désacétylase, communément appelée LpxC. Cette enzyme est cruciale pour la biosynthèse du lipide A, un composant majeur de la membrane externe des bactéries Gram-négatives. This compound présente une activité antibactérienne significative, ce qui en fait un composé précieux pour la recherche dans le développement d'agents antibactériens sélectifs ciblant les bactéries Gram-négatives .

Méthodes De Préparation

La synthèse de BB-78485 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, tels que le diméthylsulfoxyde (DMSO), et de catalyseurs pour faciliter la formation du produit souhaité .

Analyse Des Réactions Chimiques

BB-78485 subit principalement des réactions typiques des dérivés de sulfonamide et d'acide hydroxamique. Ces réactions comprennent :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou sulfones correspondants.

Réduction : Le composé peut être réduit pour former des amines ou d'autres dérivés réduits.

Substitution : this compound peut subir des réactions de substitution nucléophile, où les groupes sulfonamide ou acide hydroxamique sont remplacés par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les alcools. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de LpxC et la biosynthèse du lipide A dans les bactéries Gram-négatives.

Biologie : this compound est utilisé dans des études qui examinent le rôle du lipide A dans la croissance et la virulence bactériennes.

Médecine : Le composé est exploré pour son potentiel en tant qu'agent antibactérien sélectif contre les infections bactériennes Gram-négatives.

Industrie : This compound est utilisé dans le développement de nouveaux agents antibactériens et dans l'étude des mécanismes de résistance bactérienne .

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme LpxC, qui est essentielle pour la biosynthèse du lipide A dans les bactéries Gram-négatives. Le composé se lie au site actif de LpxC, empêchant l'enzyme de catalyser la désacétylation de l'UDP-3-O-(R-3-hydroxymyristoyl)-N-acétylglucosamine. Cette inhibition perturbe la synthèse du lipide A, conduisant à l'accumulation d'intermédiaires toxiques et finalement à la mort des cellules bactériennes .

Applications De Recherche Scientifique

BB-78485 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of LpxC and the biosynthesis of lipid A in Gram-negative bacteria.

Biology: this compound is employed in studies investigating the role of lipid A in bacterial growth and virulence.

Medicine: The compound is explored for its potential as a selective antibacterial agent against Gram-negative bacterial infections.

Industry: This compound is used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .

Mécanisme D'action

BB-78485 exerts its effects by inhibiting the enzyme LpxC, which is essential for the biosynthesis of lipid A in Gram-negative bacteria. The compound binds to the active site of LpxC, preventing the enzyme from catalyzing the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This inhibition disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately causing bacterial cell death .

Comparaison Avec Des Composés Similaires

BB-78485 fait partie d'une classe de composés appelés inhibiteurs de LpxC. Des composés similaires comprennent :

CHIR-090 : Un autre inhibiteur puissant de LpxC avec une partie acide hydroxamique.

L-161,240 : Un dérivé d'aryl-oxazoline qui inhibe LpxC.

PF-04753299 : and : Dérivés de méthylsulfone qui inhibent LpxC.

This compound est unique dans sa structure et sa puissance, avec une valeur IC50 de 160 nM contre LpxC. Cela en fait un outil précieux pour étudier l'inhibition de LpxC et le développement d'agents antibactériens sélectifs .

Activité Biologique

BB-78485 is a potent antibacterial compound primarily targeting the enzyme LpxC, which is crucial for the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. This compound has gained attention due to its broad-spectrum activity against various Gram-negative pathogens, making it a valuable candidate in the fight against antibiotic-resistant infections.

Antibacterial Spectrum

This compound exhibits significant antibacterial activity against a range of Gram-negative bacteria, including:

- Escherichia coli : MIC of 1 µg/mL

- Enterobacteriaceae : MICs ranging from 1.25 to 4 µg/mL

- Haemophilus influenzae : MICs similar to those for E. coli

- Serratia marcescens : Effective at low concentrations

- Burkholderia cepacia : Demonstrated activity

However, this compound shows limited efficacy against Pseudomonas aeruginosa, with MIC values exceeding 32 µg/mL for wild-type strains, although some activity is noted in semipermeable strains .

This compound functions by inhibiting the LpxC enzyme, which is integral to lipid A biosynthesis. The inhibition leads to:

- Disruption of membrane integrity

- Altered cell morphology (shorter and wider cells)

- Induction of cell lysis at higher concentrations

The compound's binding to LpxC stabilizes the enzyme and prevents its catalytic activity, which is vital for maintaining bacterial cell structure and function .

Structure-Activity Relationship (SAR)

The chemical structure of this compound includes a hydroxamic acid moiety that is essential for its binding affinity to LpxC. Studies have shown that replacing this group with other zinc-binding moieties results in a significant loss of activity, highlighting the importance of this functional group in the compound's antibacterial efficacy .

Case Study 1: Efficacy Against E. coli

In a study examining the global response of E. coli to this compound, researchers observed that treatment with the compound resulted in significant morphological changes and cell lysis at concentrations above the MIC. The study highlighted that more than 50% of cells remained intact at lower concentrations, indicating a dose-dependent effect on bacterial viability .

Case Study 2: Comparative Analysis with Other LpxC Inhibitors

A comparative analysis involving this compound and other LpxC inhibitors revealed that while all compounds induced a similar stress response in E. coli, this compound exhibited unique binding characteristics that led to a higher melting point of the LpxC enzyme, suggesting stronger interactions compared to other inhibitors .

Table: Summary of Biological Activity

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Escherichia coli | 1 | Broad-spectrum activity |

| Enterobacteriaceae | 1.25 - 4 | Effective against multiple species |

| Haemophilus influenzae | Similar to E. coli | Significant clinical relevance |

| Serratia marcescens | Low concentrations | Effective against resistant strains |

| Burkholderia cepacia | Moderate | Notable activity |

| Pseudomonas aeruginosa | >32 | Limited efficacy; dependent on strain permeability |

Propriétés

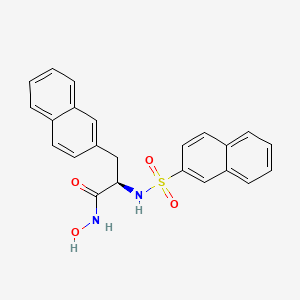

IUPAC Name |

(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOUXLMPQFMDRD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes BB-78485 a promising antibacterial target?

A1: this compound targets the enzyme LpxC (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase), a key enzyme in the biosynthesis of lipid A. Lipid A is a crucial component of lipopolysaccharide (LPS), which anchors LPS into the outer membrane of Gram-negative bacteria. [] As LPS is essential for bacterial growth and virulence, inhibiting its biosynthesis is lethal to bacteria, making LpxC an attractive target for the development of new antibiotics. []

Q2: How does this compound interact with LpxC?

A2: this compound acts as a potent inhibitor of LpxC. Structural studies, such as the crystal structure of Escherichia coli LpxC in complex with this compound, provide insights into this interaction. [] These studies reveal that this compound likely binds to the active site of LpxC, interfering with its enzymatic activity. []

Q3: Has this compound demonstrated efficacy against any specific bacteria?

A3: Research indicates that this compound exhibits gram-negative selective activity. It shows promising results against bacteria like Escherichia coli, Serratia marcescens, Morganella morganii, Haemophilus influenzae, Moraxella catarrhalis, and Burkholderia cepacia. []

Q4: Is there a risk of bacteria developing resistance to this compound?

A4: While this compound shows potential, the emergence of bacterial resistance is a concern with any antibiotic. Studies have identified mutations in the fabZ or lpxC genes of Escherichia coli that confer decreased susceptibility to this compound, highlighting the need for strategies to mitigate resistance development. []

Q5: Are there any structural analogs of this compound being investigated?

A5: Research exploring structural analogs of this compound is ongoing. A study investigated Para-(benzoyl)-phenylalanine as a potential LpxC inhibitor, suggesting it could be a potent drug molecule against leptospirosis caused by the Gram-negative bacteria Leptospira interrogans. [] This highlights the potential of exploring structural modifications to enhance efficacy and target specificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.